2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked to an acetamide backbone. The nitrogen atom of the acetamide is substituted with a 2-hydroxypropyl chain bearing a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(21,11-14-5-4-8-24-14)12-19-17(20)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,21H,10-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXWPAEMGKZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CC2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including hydrolysis, esterification, and amidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that mediate its biological effects. The exact pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with alternative substitution patterns:
- A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide): Shares the 3,4-dimethoxyphenyl-acetamide core but replaces the hydroxypropyl-furan group with a bulky quinoline-cyanoimino substituent. This modification enhances P2X7 receptor antagonism, reducing neuropathic pain in rodent models .
- Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide): These compounds feature methoxy groups at single positions (e.g., 4-methoxy) on the phenyl ring and a benzothiazole substituent.
Acetamide vs. Benzamide Backbone
- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Replaces the acetamide with a benzamide group and substitutes the nitrogen with a simpler phenethyl chain. Benzamides generally exhibit higher metabolic stability but reduced solubility compared to acetamides. The hydroxypropyl-furan group in the target compound likely improves solubility due to hydrophilic and hydrogen-bonding capabilities .
Nitrogen Substituent Complexity
- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : Features a difluorophenyl group and a diphenylacetamide backbone. The absence of a hydroxyl or heterocyclic substituent on the nitrogen results in lower polarity, as evidenced by higher melting points (403–405 K) compared to the target compound’s presumed lower melting point (unreported) due to its hydroxyl group .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Incorporates a thiazole ring instead of furan. Thiazoles often enhance bioactivity in antimicrobial or anticancer contexts, whereas furans may confer metabolic resistance due to aromatic stability. The hydroxypropyl chain in the target compound introduces stereochemical complexity absent in thiazole derivatives .
Functional Group Influence on Activity
- Chloroacetamide Pesticides (e.g., alachlor, pretilachlor): These agrochemicals share the acetamide core but prioritize chloro and alkyl/alkoxy substituents for herbicidal activity. The 3,4-dimethoxy and furan groups in the target compound suggest divergent applications, likely in therapeutics rather than pest control .
Structural and Crystallographic Insights
- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : Exhibits intramolecular hydrogen bonding (C–H···O) and intermolecular N–H···N interactions, stabilizing its crystal lattice. The target compound’s hydroxyl and furan groups may similarly facilitate hydrogen bonding, influencing solubility and crystal packing .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 317.38 g/mol. The structure consists of a dimethoxyphenyl group, a furan moiety, and an acetamide functional group, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives containing furan and methoxy groups exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
In vitro assays demonstrate that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism likely involves the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Anticancer Potential
Preliminary studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:
- IC50 values for cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were reported in the range of 10-20 µM, indicating moderate potency .
- The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell death at concentrations above 15 µM after 24 hours .
- Case Study on Anti-inflammatory Activity : In an animal model of inflammation, administration of the compound led to a reduction in paw edema and serum levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
